Cas no 717-00-0 (2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)-)

2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)-
- 1-benzylpyrimidine-2,4-dione
- 1-(phenylmethyl)uracil
- 1-benzyl-1H-pyrimidine-2,4-dione
- 1-benzyl-2,4(3H)-pyrimidinedione
- 1-benzylpyrimidine-2,4(1h,3h)-dione
- 1-Benzyluracil
- 1-N-benzyluracil
- AC1L5ZXH
- AC1Q6CSF
- AC-907
- CBMicro_025893
- ChemDiv2_001067
- N1-benzyluracil
- NSC42056
- Oprea1_492450
- N-benzyluracil
- VYBPQVFJJKEBLA-UHFFFAOYSA-N
- AKOS013122184
- 1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Oprea1_429681
- CCG-12775
- EU-0046343
- AC-907/25014364
- 717-00-0
- SDCCGMLS-0064906.P001
- SCHEMBL2800300
- Cambridge id 5606159
- CHEMBL440870
- BIM-0025668.P001
- NSC-42056
- DTXSID80285494
- 1-(phenylmethyl)pyrimidine-2,4(1H,3H)-dione
- HMS1372A11
- F74811
- MFCD00090895
- 1-BENZYL-3H-PYRIMIDINE-2,4-DIONE
- DTXCID00236645
-
- Inchi: InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)
- InChI Key: VYBPQVFJJKEBLA-UHFFFAOYSA-N
- SMILES: O=c1ccn(Cc2ccccc2)c(=O)[nH]1
Computed Properties
- Exact Mass: 202.0743
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- PSA: 49.41
- LogP: 0.58490
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P005R64-250mg |
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- |
717-00-0 | 95% | 250mg |
$48.00 | 2024-04-21 | |
Aaron | AR005REG-1g |
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- |
717-00-0 | 95% | 1g |
$143.00 | 2023-12-15 | |
Aaron | AR005REG-250mg |
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- |
717-00-0 | 95% | 250mg |
$53.00 | 2023-12-15 | |
abcr | AB588098-250mg |
1-Benzylpyrimidine-2,4(1H,3H)-dione; . |
717-00-0 | 250mg |
€132.50 | 2024-07-20 | ||
Aaron | AR005REG-10g |
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- |
717-00-0 | 95% | 10g |
$1312.00 | 2023-12-15 | |
1PlusChem | 1P005R64-1g |
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- |
717-00-0 | 95% | 1g |
$127.00 | 2024-04-21 | |
abcr | AB588098-1g |
1-Benzylpyrimidine-2,4(1H,3H)-dione; . |
717-00-0 | 1g |
€244.30 | 2024-07-20 |
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)- Related Literature
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1. The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agentsGábor Paragi,Zoltán Kupihár,Gábor Endre,Célia Fonseca Guerra,Lajos Kovács Org. Biomol. Chem. 2017 15 2174
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3. The action of alkali on some pyrimidines and their derivativesA. S. Jones,A. M. Mian,R. T. Walker J. Chem. Soc. C 1966 1784
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4. Purines, pyrimidines and imidazoles. Part 66. New syntheses of some uridine and N-alkoxycarbonyl 5-carboxamides, N-carbamoyl 5-carboxamides and 5-carboxamidesDemetrios C. Agathocleous,Gordon Shaw J. Chem. Soc. Perkin Trans. 1 1991 2317
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5. Phenylation of pyrimidinones using diphenyliodonium saltsStig André Jacobsen,Synne R?dbotten,Tore Benneche J. Chem. Soc. Perkin Trans. 1 1999 3265
Additional information on 2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl)-
Introduction to 2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl) and Its Significance in Modern Chemical Biology
2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl), with the CAS number 717-00-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the pyrimidine family, a class of molecules widely recognized for their biological activity and structural versatility. The presence of a phenylmethyl (benzyl) group at the C1 position of the pyrimidinedione core introduces unique reactivity and potential applications in drug discovery and molecular medicine.
The structure of 2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl) consists of a six-membered aromatic ring system with two ketone functionalities at the 2- and 4-positions, further modified by a benzyl substituent at the 1-position. This specific arrangement imparts distinct chemical properties that make it a valuable scaffold for synthesizing biologically active derivatives. The compound’s ability to undergo various chemical transformations, including nucleophilic addition and condensation reactions, makes it a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential as antimicrobial agents, anticancer drugs, and enzyme inhibitors. The benzyl-substituted pyrimidinedione derivative has shown promise in preclinical studies as a modulator of key biological pathways involved in inflammation and cell proliferation. Its structural features allow for fine-tuning of pharmacological properties by introducing additional functional groups or modifications.
One of the most compelling aspects of 2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl) is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds with enhanced efficacy and reduced toxicity compared to existing therapeutic agents. For instance, derivatives of this molecule have been investigated for their ability to inhibit specific kinases implicated in cancer progression. The benzyl group at the 1-position serves as a handle for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.
The compound’s stability under various conditions makes it suitable for both laboratory-scale synthesis and industrial applications. Its solubility profile allows for easy incorporation into drug formulations, enhancing bioavailability and therapeutic delivery. Additionally, advances in computational chemistry have facilitated the design of optimized derivatives by predicting molecular interactions and optimizing pharmacokinetic parameters.
Recent studies have highlighted the potential of 2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl) in addressing emerging therapeutic challenges. For example, its derivatives have been explored as inhibitors of viral proteases, offering a promising approach to combat infectious diseases. The compound’s ability to interact with biological targets at the molecular level underscores its importance in developing targeted therapies. Furthermore, its role in modulating immune responses has opened new avenues for treating autoimmune disorders and chronic inflammation.
The synthesis of 2,4(1H,3H)-Pyrimidinedione,1-(phenylmethyl) involves well-established organic chemistry protocols that ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by cyclization to form the pyrimidinedione core. The introduction of the benzyl group is typically achieved through nucleophilic substitution or cross-coupling reactions. These synthetic strategies have been refined over time to maximize efficiency while minimizing side reactions.
In conclusion,2,4(1H,3H)-Pyrimidinedione, particularly its phenylmethyl derivative with CAS number 717-00-0, represents a significant advancement in chemical biology and pharmaceutical development. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound and its derivatives,its importance is likely to grow further.
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